molecular formula C8H13NO B2774387 2-[(Dimethylamino)methylidene]cyclopentan-1-one CAS No. 62041-55-8

2-[(Dimethylamino)methylidene]cyclopentan-1-one

Cat. No.: B2774387
CAS No.: 62041-55-8
M. Wt: 139.198
InChI Key: ZDMLTTPLWSNBND-SREVYHEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Dimethylamino)methylidene]cyclopentan-1-one is an organic compound with the molecular formula C8H13NO. This compound is known for its unique structure, which includes a cyclopentanone ring substituted with a dimethylamino group at the 2-position. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Dimethylamino)methylidene]cyclopentan-1-one typically involves the reaction of cyclopentanone with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: It can participate in substitution reactions where the dimethylamino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[(Dimethylamino)methylidene]cyclopentan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Dimethylamino)methylidene]cyclopentan-1-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

    2-[(Dimethylamino)methylidene]cyclohexan-1-one: Similar structure but with a cyclohexanone ring.

    2-[(Dimethylamino)methylidene]cyclopentan-1-ol: Similar structure but with a hydroxyl group instead of a ketone.

Uniqueness: 2-[(Dimethylamino)methylidene]cyclopentan-1-one is unique due to its specific ring structure and the presence of the dimethylamino group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

(2Z)-2-(dimethylaminomethylidene)cyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-9(2)6-7-4-3-5-8(7)10/h6H,3-5H2,1-2H3/b7-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMLTTPLWSNBND-SREVYHEPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1CCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C\1/CCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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